molecular formula C21H19ClN2O3S B5972575 N~1~-(3-chlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide CAS No. 418781-88-1

N~1~-(3-chlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5972575
CAS RN: 418781-88-1
M. Wt: 414.9 g/mol
InChI Key: FCPLJJKTHXHXSJ-UHFFFAOYSA-N
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Description

N~1~-(3-chlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 48664, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of NMDA receptor antagonists and has been found to exhibit neuroprotective properties.

Mechanism of Action

CGP 48664 acts as a competitive antagonist of the NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptors, CGP 48664 prevents the influx of calcium ions into the neurons, which can cause excitotoxicity and neuronal death.
Biochemical and Physiological Effects:
CGP 48664 has been found to exhibit neuroprotective properties by reducing the extent of neuronal damage in animal models of neurological disorders. It has also been found to improve cognitive function in animal models of Alzheimer's disease and stroke. CGP 48664 has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which can contribute to the progression of neurological disorders.

Advantages and Limitations for Lab Experiments

CGP 48664 has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its neuroprotective properties. However, it also has some limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the research on CGP 48664. One area of focus is the development of more potent and selective NMDA receptor antagonists. Another area of focus is the investigation of the potential therapeutic applications of CGP 48664 in other neurological disorders such as traumatic brain injury and multiple sclerosis. Additionally, the development of more efficient synthesis methods for CGP 48664 could facilitate its use in future research.
In conclusion, CGP 48664 is a promising compound that has been extensively studied for its potential therapeutic applications in neurological disorders. Its neuroprotective properties and ability to block NMDA receptors make it a promising candidate for further research and development. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

CGP 48664 can be synthesized through a multistep process that involves the reaction of 3-chlorobenzoyl chloride with 4-methylphenylmagnesium bromide to form 3-chloro-4-methylbenzophenone. This intermediate is then reacted with phenylsulfonyl chloride and glycine to form the final product, CGP 48664.

Scientific Research Applications

CGP 48664 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has been found to exhibit neuroprotective properties by blocking the NMDA receptors, which are involved in excitotoxicity and neuronal death. CGP 48664 has also been found to improve cognitive function in animal models of Alzheimer's disease and stroke.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-16-10-12-19(13-11-16)24(28(26,27)20-8-3-2-4-9-20)15-21(25)23-18-7-5-6-17(22)14-18/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPLJJKTHXHXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157311
Record name N-(3-Chlorophenyl)-2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)-2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide

CAS RN

418781-88-1
Record name N-(3-Chlorophenyl)-2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418781-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorophenyl)-2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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